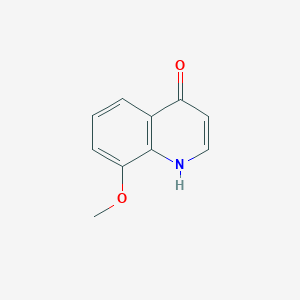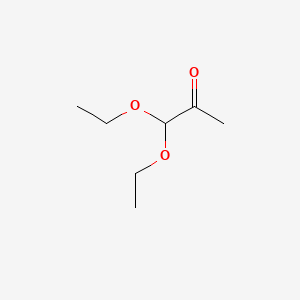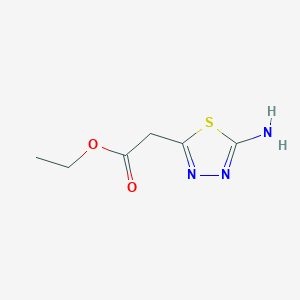
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate
Vue d'ensemble
Description
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate, also known as 2-AAT, is a synthetic organic compound that has been widely studied for its potential applications in pharmaceuticals, biochemistry, and other scientific research fields. It is a derivative of thiadiazole, a five-membered heterocyclic ring containing two nitrogen atoms. The thiadiazole ring is known to be a versatile scaffold for the development of various derivatives and has been used in the synthesis of numerous compounds. 2-AAT has been found to possess a variety of interesting properties, including a broad range of biological activities and a low toxicity profile.
Applications De Recherche Scientifique
1. Pharmacological Properties
Anti-inflammatory and Analgesic Agents : Novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, including derivatives of Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds showed significant in vitro anti-inflammatory activity and were also screened for ulcerogenic activity (Shkair et al., 2016).
Glutaminase Inhibitors : Derivatives of this compound have been used to synthesize analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), potent and selective inhibitors of kidney-type glutaminase (GLS). These analogs showed potency in inhibiting the growth of human lymphoma B cells in vitro and in a mouse xenograft model (Shukla et al., 2012).
2. Antimicrobial Agents
- Synthesis of Formazans : The Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, a related compound, was used to create formazans, which exhibited moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).
3. Agricultural Applications
- Growth Stimulant Activity : 2-Amino and 2-ethylamino derivatives of [1,3,4]thiadiazoles, including this compound, have shown promising growth stimulant properties, comparable to heteroauxin, a well-known plant growth regulator (Knyazyan et al., 2013).
4. Diabetes Treatment
- α-Glucosidase Inhibitors : Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate derivatives have been developed as potent α-glucosidase inhibitors. These compounds could be beneficial in the treatment of type 2 diabetes, offering a novel approach to managing the disease (Saeedi et al., 2020).
5. Antitumor Activities
- Cytotoxic Agents : A series of 1,3,4-thiadiazole derivatives, including ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, have been synthesized and evaluated for their antitumor activities against various human tumor cell lines. Some compounds showed significant inhibitory effects, suggesting their potential as cytotoxic agents (Almasirad et al., 2016).
6. Corrosion Inhibition
- Mild Steel Protection : Thiadiazole derivatives, including this compound, have been investigated as corrosion inhibitors for mild steel in acidic media. These compounds have been found to be effective in reducing corrosion, following Langmuir's adsorption isotherm (Rafiquee et al., 2007).
Mécanisme D'action
Target of Action
The primary target of Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
This compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This process is crucial for the survival of certain bacteria, such as Helicobacter pylori, as the conversion of urea to ammonia leads to an increase in pH, which is essential for the bacterium’s survival .
Result of Action
The inhibition of the urease enzyme by this compound can potentially disrupt the survival of certain bacteria, such as Helicobacter pylori, that rely on the enzyme’s activity . This could lead to a decrease in the bacterial population, thereby alleviating infections caused by these bacteria .
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is classified as a combustible solid and requires personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .
Analyse Biochimique
Biochemical Properties
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiadiazole derivatives, including this compound, have been shown to inhibit glutaminase-1 (GLS1), an enzyme involved in glutaminolysis . This inhibition can lead to reduced glutamine metabolism, which is crucial for the proliferation of cancer cells. Additionally, this compound may interact with other biomolecules, such as heat shock protein 90 (Hsp90), affecting its chaperone activity and protein folding .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiadiazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cell lines . This compound may also affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with GLS1 results in the inhibition of glutaminolysis, which is essential for cancer cell survival . Additionally, this compound may modulate gene expression by affecting transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that thiadiazole derivatives exhibit varying degrees of stability and degradation under different conditions . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound may lead to sustained inhibition of metabolic pathways and persistent changes in gene expression, ultimately affecting cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity . At high doses, this compound may also exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, its inhibition of GLS1 affects the glutamine metabolism pathway, leading to reduced production of key metabolites required for cell growth and proliferation . Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cellular membranes and distributed to various cellular compartments . It may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells. The distribution of this compound can influence its efficacy and potency in different tissues and organs.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-2-11-5(10)3-4-8-9-6(7)12-4/h2-3H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRAVYTUHNLCHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303364 | |
| Record name | ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88124-55-4 | |
| Record name | 88124-55-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

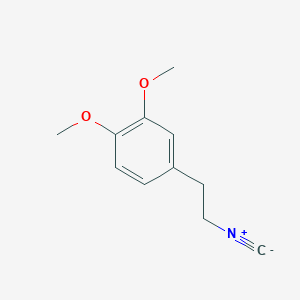





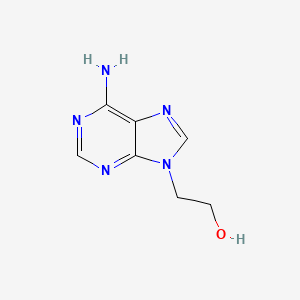
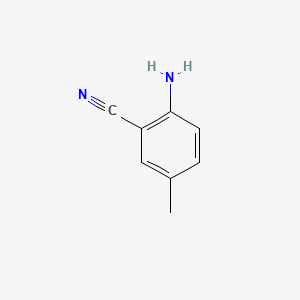

![1,3-Bis(1H-benzo[d]imidazol-2-yl)propane](/img/structure/B1267723.png)

